REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
|
42.8 g
|
Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC(=C1)Cl
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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11.76 g
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
ice
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at rt for 8 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the solution was cooled in an ice-bath
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Type
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CUSTOM
|
Details
|
On completion of reaction the reaction mixture
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Type
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TEMPERATURE
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Details
|
was cooled to ice-bath temperature
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Type
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CUSTOM
|
Details
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quenched by sequential addition of cold water (12 mL), 15% NaOH (12 mL) and water (36 mL)
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Type
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STIRRING
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Details
|
The resulting slurry was stirred at rt for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
|
Details
|
filtered through a CELITE™ pad
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Type
|
WASH
|
Details
|
The solid residue was washed with ethyl acetate (1000 mL)
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Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)Cl)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |